![molecular formula C23H28N2O3 B5552836 8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one” often involves multi-step chemical processes that include the formation of spirocyclic frameworks and the introduction of functional groups at strategic positions. Methods like the Reformatsky reaction and cyclization of olefinic precursors have been utilized for constructing the diazaspirodecanone skeleton, indicating the versatility and complexity of synthetic strategies required for these compounds (Shchepin, Kirillov, & Melekhin, 2007).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Reformatsky Reaction Enhancements : The compound has been identified in studies focusing on the Reformatsky reaction, which is a pivotal method in organic synthesis. Specifically, research by Shchepin et al. demonstrated the formation of diazaspirodecanones, including similar structures to the specified compound, via the reaction of furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate and zinc. This reaction pathway offers valuable insights into constructing complex spirocyclic frameworks, essential for pharmaceutical development and synthetic chemistry (Shchepin, Kirillov, & Melekhin, 2007).
Medicinal Chemistry Applications
Antimycobacterial Activity : Research on coupling products from 4-aminobenzoic acid hydrazones by Küçükgüzel et al. showcased the synthesis of compounds with notable antimycobacterial activity. Although not directly mentioning the exact compound , this study highlights the potential of diazaspirodecanone derivatives in developing treatments against Mycobacterium species, suggesting a broad applicability of such structures in antimicrobial research (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Antihypertensive and Antagonist Activities : The compound's structural motif is also found in studies exploring antihypertensive activities and receptor antagonism. For instance, Caroon et al. synthesized derivatives showing potential as antihypertensive agents in rats, illustrating the importance of the diazaspiro[4.5]decanone core in cardiovascular drug discovery (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
CCCR8 Antagonists for Respiratory Diseases : Moreover, derivatives of diazaspiro[4.5]decanone have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease. This application underlines the compound's relevance in addressing inflammatory and respiratory disorders (Norman, 2007).
Eigenschaften
IUPAC Name |
8-[3-(furan-2-yl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24-17-23(16-22(24)27)9-11-25(12-10-23)21(26)15-19(20-8-5-13-28-20)14-18-6-3-2-4-7-18/h2-8,13,19H,9-12,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSAUDUQPNTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)CC(CC3=CC=CC=C3)C4=CC=CO4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.